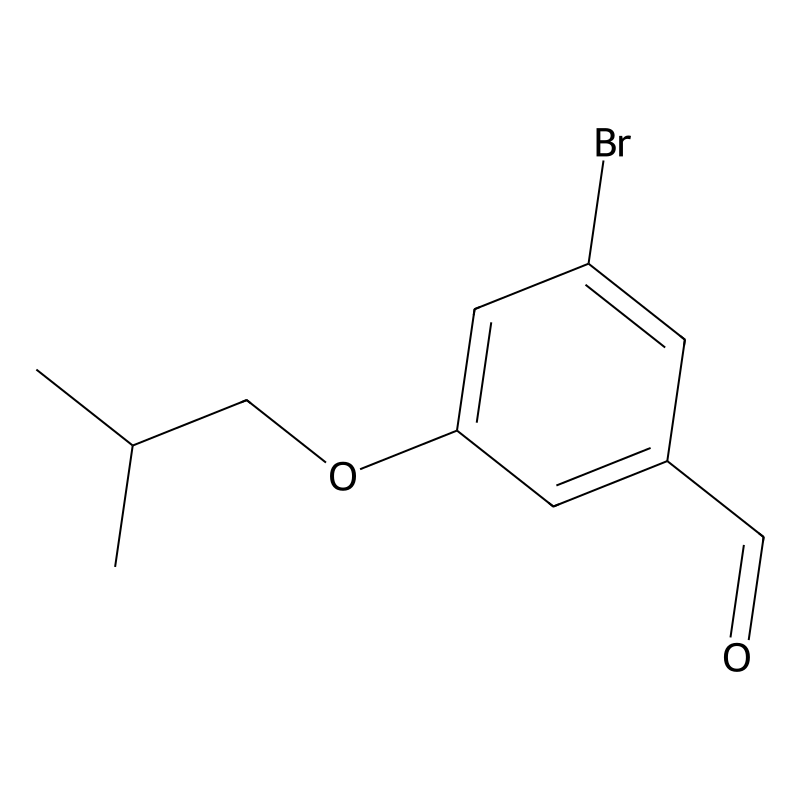

3-Bromo-5-isobutoxybenzaldehyde

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-5-isobutoxybenzaldehyde is an organic compound characterized by its bromine and isobutoxy substituents on a benzaldehyde framework. Its chemical formula is CHBrO, and it features a bromine atom at the 3-position and an isobutoxy group at the 5-position of the benzene ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry.

- Nucleophilic Addition: The carbonyl group of the aldehyde can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atom of the carbonyl.

- Electrophilic Aromatic Substitution: The bromine substituent can direct further substitutions on the benzene ring, typically to the ortho or para positions, due to its electron-withdrawing nature.

- Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Several synthetic routes can be employed to produce 3-bromo-5-isobutoxybenzaldehyde:

- Bromination of Benzaldehyde Derivatives: Starting from 5-isobutoxybenzaldehyde, bromination can be achieved using bromine in a suitable solvent, often facilitated by a catalyst such as iron(III) bromide.

- Direct Alkylation: The synthesis may involve alkylating a bromo-substituted benzaldehyde with isobutyl alcohol in the presence of an acid catalyst to introduce the isobutoxy group.

- Multi-step Synthesis: A more complex route could involve forming a substituted benzene ring through Friedel-Crafts alkylation followed by subsequent bromination and oxidation steps.

3-Bromo-5-isobutoxybenzaldehyde has potential applications in:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: It may be used in creating novel materials with specific electronic or optical properties.

- Research: Its unique structure makes it a candidate for studies exploring structure-activity relationships in medicinal chemistry.

Interaction studies involving 3-bromo-5-isobutoxybenzaldehyde could focus on its reactivity with various nucleophiles or electrophiles. Additionally, investigating its interactions with biological targets could reveal insights into its pharmacological potential. For instance, assessing its inhibition of specific enzymes or receptors could provide valuable data on its therapeutic applications.

Several compounds share structural features with 3-bromo-5-isobutoxybenzaldehyde. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Bromobenzaldehyde | Bromine at the 3-position | Simple structure without alkoxy groups |

| 4-Isobutoxybenzaldehyde | Isobutoxy at the 4-position | Different position of isobutoxy group |

| 2-Bromo-5-isopropoxybenzaldehyde | Bromine at the 2-position | Variation in position and alkoxy group |

| 4-Bromophenylacetaldehyde | Bromine at para position | Acetaldehyde functionality |

The uniqueness of 3-bromo-5-isobutoxybenzaldehyde lies in its specific combination of a bromine atom and an isobutoxy group on the aromatic ring, which may influence its reactivity and biological properties differently compared to these similar compounds.